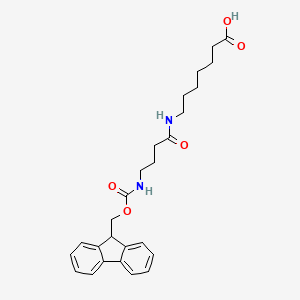
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, hydroxyl groups, and a cyano group. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom at the 5-position. This is followed by a Knoevenagel condensation reaction with 3-hydroxybenzaldehyde and malononitrile to form the cyano group and the enamide linkage. The reaction conditions often require a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
Uniqueness
Compared to its analogs, 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity
特性
分子式 |
C16H11BrN2O3 |
|---|---|
分子量 |
359.17 g/mol |
IUPAC名 |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-12-4-5-15(21)10(7-12)6-11(9-18)16(22)19-13-2-1-3-14(20)8-13/h1-8,20-21H,(H,19,22)/b11-6+ |
InChIキー |
WGERCRPXGFSSMI-IZZDOVSWSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N |
正規SMILES |
C1=CC(=CC(=C1)O)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13552620.png)
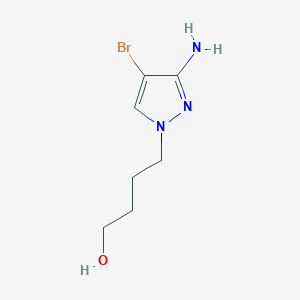
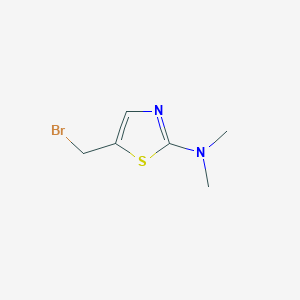
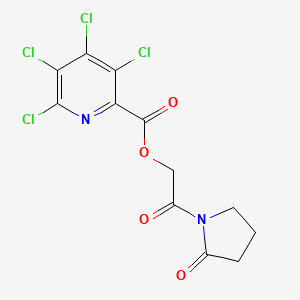
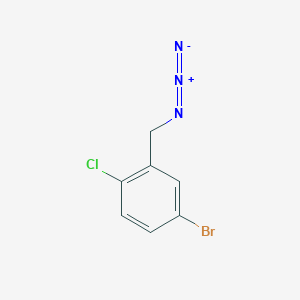
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
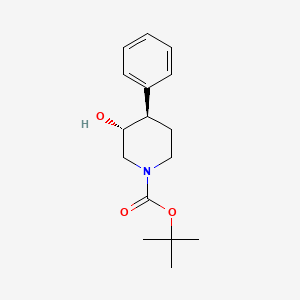
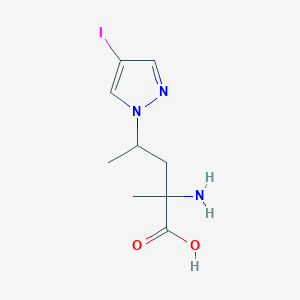
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
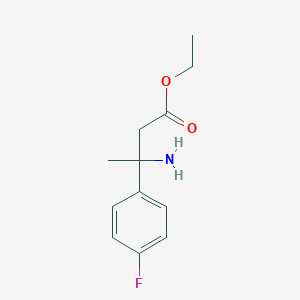
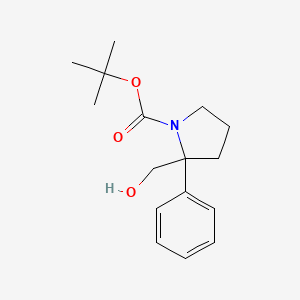
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
